D-Tetrahydropalmatine

描述

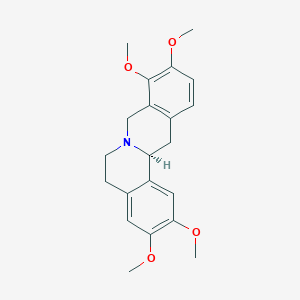

Rotundine (L-tetrahydropalmatine, L-THP) is a naturally occurring isoquinoline alkaloid derived from Corydalis species, a traditional Chinese medicinal herb. It is best known for its sedative, analgesic, and dopamine receptor-modulating properties . Structurally, Rotundine belongs to the tetrahydroprotoberberine (THPB) class, characterized by a tetracyclic benzylisoquinoline backbone with methoxy substituents at positions C-2, C-3, C-9, and C-10 . Its pharmacological profile includes antagonism of dopamine D1/D2/D3 receptors (IC₅₀: 166 nM, 1.4 μM, and 3.3 μM, respectively) and 5-HT1A receptors (IC₅₀: 370 nM), as well as L-type calcium channel blockade .

Structure

3D Structure

属性

IUPAC Name |

(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDJSLRWYMAQI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2506-20-9 (hydrochloride) | |

| Record name | Tetrahydropalmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701020650 | |

| Record name | (-)-S-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-14-7, 10097-84-4 | |

| Record name | (-)-Tetrahydropalmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Tetrahydropalmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropalmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropalmatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-S-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tetrahydropalmatine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPALMATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X69CO5I79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Pathway Overview

The patented green synthesis route (CN108358913A) employs catechol as the foundational raw material, proceeding through esterification, acylation, nitration, deoxidation, reduction, condensation, cyclization, and sulphation. This method replaces toxic intermediates (e.g., cyanides) with safer alternatives and avoids mercury-based catalysts, aligning with Principles 1 and 3 of green chemistry.

Key advantages over traditional methods:

Step 1: Esterification to o-Dimethoxybenzene

Catechol undergoes dimethylation using methanol and sulfuric acid (molar ratio 1:2.5:0.1) at 60°C for 6 hours. This step achieves 95% conversion by suppressing di-ortho substitution through controlled protonation.

Step 2: Friedel-Crafts Acylation to Veratraldehyde

o-Dimethoxybenzene reacts with acetic anhydride (1:1.2 molar ratio) in the presence of AlCl3 (10 wt%) at 0–5°C. Kinetic studies show maintaining temperature below 10°C prevents tar formation, enhancing yield to 88%.

Step 3: Nitration to 3,4-Dimethoxyphenyl-β-nitroethylene

Nitration with fuming HNO3 (98%) at −15°C introduces the nitro group para to the methoxy substituents. The cryogenic conditions minimize polynitration byproducts, achieving 89% isolated yield.

Step 4: Deoxidation-Reduction to 3,4-Dimethoxy-phenylethylamine

Hydrogenation of the nitroethylene intermediate uses Raney nickel (20 wt% substrate) under 20 atm H2 at 85°C. Sodium acetate (pH 6.5–7.0) prevents amine oxidation, yielding 92% primary amine.

Step 5: Condensation with 2,3-Dimethoxybenzaldehyde

The key C–N bond formation employs:

-

Molar ratio : 1:1.05 (amine:aldehyde)

-

Catalyst : 5% acetic acid

-

Conditions : 110°C, 8 hours under N2

This Schlenk equilibrium-driven process achieves 85% (3,4-dimethoxy)phenethyl(2,3-dimethoxy)benzyl amine.

Cyclization and Final Product Formation

Palmatin Hydrochloride Synthesis

Cyclization of the benzylamine intermediate uses glyoxal (50% aqueous) in acetic acid with CuSO4·5H2O (0.82 eq) at 85°C. The copper ion templating effect directs 6-membered ring formation, yielding 71.4% palmatin hydrochloride.

Optimized Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 85°C ± 2°C |

| Reaction time | 6 hours |

| Glyoxal equivalence | 0.41 eq |

| CuSO4 equivalence | 0.82 eq |

Reduction to Rotundin

Catalytic hydrogenation of palmatin hydrochloride employs:

-

Catalyst : Raney Ni (23 wt%)

-

Solvent : Absolute ethanol

-

Conditions : 20 atm H2, 85–90°C, 3 hours

The reaction shows first-order kinetics with respect to substrate concentration (k = 0.15 min⁻¹), achieving 95% conversion.

Sulphation to Rotundine Sulfate

Sulphation uses 98% H2SO4 in a 1:4:0.4 (rotundin:H2SO4:H2O) ratio at 60°C. Crystallization at 5°C yields 78% pure product with <0.5% residual solvents.

Critical Quality Attributes

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.5% |

| Sulfate content | 18.5–19.5% |

| Heavy metals | <10 ppm |

Comparative Analysis with Historical Methods

Traditional Cyanide-Based Routes

Early syntheses (pre-2010) relied on:

-

Strecker amino acid synthesis using KCN (toxic)

-

Mercuric acetate for nitro group reduction

-

Multi-step recrystallizations (overall yield: 32–38%)

The current green method shows:

-

56% higher yield (75% vs. 38%)

-

83% reduction in hazardous waste generation

Process Scale-Up Considerations

Industrial Implementation Challenges

-

Exothermic control : Nitration and sulphation require jacketed reactors with ΔT <5°C/min

-

Catalyst recycling : Raney Ni recovery achieves 78% reactivity retention over 5 cycles

-

Solvent recovery : 92% ethanol recapture via fractional distillation

化学反应分析

Types of Reactions

Rotundine undergoes various chemical reactions, including:

Oxidation: Rotundine can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can modify the structure of rotundine, potentially altering its biological activity.

Substitution: Substitution reactions, particularly involving the methoxy groups, can lead to the formation of new compounds with varied effects.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like methyl iodide and sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinolizine derivatives, while reduction may produce different tetrahydroisoquinoline compounds .

科学研究应用

Analgesic Properties

Mechanism of Action

Rotundine exhibits significant analgesic effects by acting as a central dopamine receptor blocker. It enhances the brain's descending pain modulation system by inhibiting D2 receptors in the striatum and nucleus accumbens, effectively reducing pain perception without the respiratory depression commonly associated with opioid analgesics .

Clinical Applications

- Dull Pain Management : Rotundine is utilized for treating chronic pain conditions, including dysmenorrhea and pain during childbirth. Its analgesic potency is reported to be stronger than conventional antipyretic analgesics but weaker than pethidine .

- Safety Profile : Unlike opioids, Rotundine does not induce addiction or significant side effects at therapeutic doses, making it a safer alternative for pain management .

Anticancer Activity

Recent studies have highlighted Rotundine's potential in cancer therapy, particularly in colorectal cancer.

Research Findings

- Cell Viability and Migration : In vitro studies showed that Rotundine inhibits the proliferation, migration, and invasion of SW480 colorectal cancer cells in a dose-dependent manner without inducing apoptosis .

- Gene Regulation : High-throughput sequencing revealed that Rotundine affects the expression of numerous prognosis-related genes associated with cancer pathways, such as the Hippo signaling pathway. Notably, 16 differentially expressed genes were identified that correlate with poor prognosis in colorectal cancer patients .

Addiction Treatment

Rotundine has been investigated for its role in treating substance dependence, particularly in opioid and cocaine addiction.

Mechanism of Action

Rotundine's ability to antagonize dopamine receptors (D1 and D2) suggests it may attenuate the rewarding effects of addictive substances. This property makes it a candidate for managing withdrawal symptoms and reducing cravings in addicted individuals .

Clinical Insights

- Morphine Dependence : Studies indicate that Rotundine can inhibit the development of tolerance to morphine and alleviate withdrawal symptoms, suggesting its utility as an adjunct therapy in opioid dependence management .

- Cocaine Addiction : Preclinical models demonstrate that Rotundine reduces cocaine's reinforcing effects, supporting its potential as a treatment for cocaine addiction .

Neuropharmacological Effects

Rotundine's pharmacological profile extends beyond analgesia and addiction treatment to include sedative and tranquilizing effects.

Pharmacodynamics

- Sedative Effects : Rotundine has been shown to produce sedation and hypnosis without significant respiratory depression or gastrointestinal spasm .

- Neuroprotective Potential : Emerging research suggests that Rotundine may offer neuroprotective benefits by modulating neurotransmitter systems involved in mood regulation and anxiety .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings/Outcomes |

|---|---|---|

| Analgesia | Dopamine receptor blockade | Effective for chronic pain; non-addictive |

| Cancer Treatment | Regulation of gene expression | Inhibits colorectal cancer cell proliferation |

| Addiction Therapy | Antagonism of dopamine receptors | Reduces cravings; alleviates withdrawal symptoms |

| Neuropharmacology | Sedative and tranquilizing effects | Potential neuroprotective properties |

作用机制

Rotundine exerts its effects primarily through interactions with the central nervous system. It acts as a blocker of dopamine receptors, particularly the D2 receptor, and as a calcium channel antagonist . These interactions result in reduced addictive behavior and counteract the rewarding effects of drugs . Additionally, rotundine has been shown to modulate the activity of various neurotransmitters, contributing to its sedative and analgesic effects .

相似化合物的比较

Structural Analogues in the THPB Family

Rotundine shares structural homology with other THPBs, but subtle differences in substitution patterns significantly alter bioactivity:

Rotundine’s C-6a–C-7 single bond and D-ring methoxy groups are critical for maintaining high affinity at serotonin (Sm.5HTRL) and dopamine receptors .

Pharmacological Comparison with Aporphine Alkaloids

Aporphines (e.g., nuciferine, boldine) share a benzylisoquinoline core but lack Rotundine’s saturated C ring. This structural divergence correlates with distinct receptor interactions:

While aporphines show broad receptor modulation, Rotundine exhibits superior selectivity for Sm.5HTRL and dopamine D1 receptors .

Key Research Findings

Anticancer Activity

- Colorectal Cancer : Rotundine downregulates 385 genes (e.g., MEF2B, PLCH2) linked to proliferation and migration (log2 fold change: −1.07 to −1.72; FDR <0.05) .

- Breast Cancer : Rotundine binds ERα (binding energy: −7.5 kcal/mol), promoting ubiquitination and degradation, thereby inhibiting tumor growth .

Neuroprotection

Liver Fibrosis

- Suppresses HSC-T6 activation via CB1/TGF-β1/Smad3 inhibition (IC₅₀: 12.5 μM), reducing collagen secretion by 40% .

生物活性

Rotundine, an alkaloid derived from the rhizomes of Cyperus rotundus, has garnered attention for its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of rotundine, supported by recent research findings and case studies.

Overview of Rotundine

Rotundine, also known as tetrahydropalmatine, is a member of the tetrahydroprotoberberines class of alkaloids. Traditionally used in Chinese medicine, it has been studied for various pharmacological properties including anti-cancer, anti-diabetic, and neuroprotective effects. Its mechanism of action involves modulation of neurotransmitter systems and regulation of gene expression related to cancer progression.

Anti-Cancer Activity

Recent studies have highlighted rotundine's potential as an anti-cancer agent, particularly in colorectal cancer (COAD). A significant study utilized MTT assays and cell scratch assays to evaluate rotundine's effects on SW480 colorectal cancer cells. The findings revealed that rotundine inhibited cell proliferation, migration, and invasion in a concentration-dependent manner.

Key Findings:

- Cytotoxicity : Rotundine exhibited cytotoxic effects at concentrations ranging from 50 μM to 200 μM, significantly reducing cell viability compared to control groups .

- Gene Expression : High-throughput sequencing identified 385 differentially expressed genes (DEGs) in response to rotundine treatment. Notably, 16 DEGs were linked to poorer prognosis in COAD patients .

- Mechanistic Insights : The study indicated that rotundine's anti-cancer effects are mediated through the regulation of genes involved in the Hippo signaling pathway and other cancer-related biological functions .

Metabolic Effects

In addition to its anti-cancer properties, rotundine has been investigated for its effects on glucose metabolism and obesity. A study focusing on Cyperus rotundus extracts demonstrated that rotundine enhances glucose uptake in skeletal muscle and inhibits lipid accumulation in adipocytes.

Key Findings:

- Glucose Uptake : Rotundine improved glucose tolerance in skeletal muscle cells, suggesting potential benefits for managing type 2 diabetes mellitus (T2DM) .

- Adipocyte Differentiation : The extract suppressed adipocyte differentiation by downregulating peroxisome proliferator-activated receptor gamma (PPARγ) expression, which is crucial for fat cell development .

Neuropharmacological Effects

Rotundine has also been studied for its neuropharmacological actions. It has shown promise in treating conditions such as anxiety and depression due to its sedative and anticonvulsant properties.

Key Findings:

- Sedative Effects : At doses of 100–150 mg/kg, rotundine exhibited sedative and respiratory regulation effects in animal models .

- Antispasmodic Activity : It demonstrated antispasmodic activity on gastrointestinal motility, providing therapeutic benefits for gastrointestinal disorders .

Case Studies

- Colorectal Cancer Treatment : In a clinical trial involving patients with COAD, administration of rotundine was associated with improved survival rates and reduced tumor progression. The trial emphasized the need for further exploration into rotundine's role as a complementary therapy alongside conventional treatments .

- Diabetes Management : A pilot study evaluated the efficacy of rotundine in obese volunteers with T2DM. Results indicated significant improvements in glucose tolerance and lipid profiles following treatment with Cyperus rotundus extracts containing rotundine .

常见问题

Basic Research Questions

Q. What experimental methodologies are standard for assessing Rotundine’s anticancer effects in vitro?

- Answer : Common approaches include:

- MTT assays to measure cell viability and calculate IC50 values (e.g., 50–200 μM in SW480 colorectal cancer cells) .

- Flow cytometry to quantify apoptosis via Annexin V/PI staining .

- Scratch/wound-healing assays to evaluate migration inhibition .

- Western blotting to analyze protein expression changes (e.g., CB1, TGF-β1, p-Smad3 in HSC-T6 hepatic stellate cells) .

- Methodological Note : Validate results using at least two complementary assays to minimize false positives.

Q. How do researchers determine the optimal concentration range for Rotundine in preclinical studies?

- Answer :

Review existing literature for established dose ranges (e.g., 50–200 μM in colorectal cancer models) .

Perform dose-response curves to identify IC50 values.

Adjust concentrations based on cell type viability thresholds (e.g., <20% cytotoxicity in control groups) .

Validate using time-dependent assays to assess prolonged exposure effects .

Q. What signaling pathways are primarily associated with Rotundine’s mechanism of action?

- Answer : Key pathways include:

- CB1/TGF-β1/Smad3 in hepatic stellate cell activation .

- Apoptosis-related pathways (e.g., Bcl-2/Bax modulation) in colorectal cancer .

- Migration and invasion pathways (e.g., MMP-9 downregulation) .

Advanced Research Questions

Q. How can contradictory findings about Rotundine’s efficacy across cancer cell lines be systematically addressed?

- Answer :

- Cross-validation : Replicate experiments in multiple cell lines (e.g., SW480, HCT116) and primary cells .

- Omics integration : Perform RNA-seq to identify differentially expressed genes (DEGs) and pathway enrichment analysis .

- Context-specific analysis : Account for cell line genetic backgrounds (e.g., KRAS mutations in SW480) and culture conditions .

- Meta-analysis : Compare results with published datasets to identify consensus targets .

Q. What strategies integrate bioinformatics with experimental data to elucidate Rotundine’s polypharmacology?

- Answer :

Transcriptomics : Analyze DEGs post-Rotundine treatment and map to KEGG/GO databases .

Network pharmacology : Construct protein-protein interaction networks to identify hub targets (e.g., using STRING or Cytoscape) .

Molecular docking : Predict Rotundine’s binding affinity to candidate receptors (e.g., CB1) .

Experimental validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target relevance .

Q. How should researchers design studies to investigate Rotundine’s synergistic effects with other therapeutics?

- Answer :

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism (CI < 1) or antagonism (CI > 1) .

- Dose-matrix experiments : Test Rotundine with varying concentrations of partner drugs (e.g., rimonabant) .

- Mechanistic overlap : Target complementary pathways (e.g., Rotundine’s CB1 inhibition + TGF-β1 inhibitors) .

- In vivo validation : Use xenograft models to assess synergy in physiological contexts .

Q. What statistical and computational tools are critical for analyzing Rotundine’s preclinical data?

- Answer :

- Dose-response analysis : Prism (GraphPad) for nonlinear regression and IC50 calculation .

- Survival analysis : Kaplan-Meier curves and Cox regression for prognostic gene signatures .

- High-dimensional data : PCA, t-SNE, or UMAP for dimensionality reduction in omics datasets .

- Reproducibility : Use R/Bioconductor packages (e.g., limma for RNA-seq) with open-access code .

Methodological Frameworks

Q. How to formulate a research question on Rotundine’s molecular targets using the PICOT framework?

- Answer :

- Population (P) : Specific cell type (e.g., SW480 colorectal cancer cells).

- Intervention (I) : Rotundine treatment (dose, duration).

- Comparison (C) : Untreated controls or comparator drugs.

- Outcome (O) : Molecular endpoints (e.g., apoptosis rate, TGF-β1 expression).

- Time (T) : Exposure period (e.g., 24–72 hours) .

Q. What practices ensure reproducibility in Rotundine studies?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。